molecular formula C13H16BrN3 B15167828 2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile CAS No. 648423-69-2

2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile

Cat. No.: B15167828
CAS No.: 648423-69-2
M. Wt: 294.19 g/mol
InChI Key: MAECVOXVODFPQK-ZJUUUORDSA-N
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Description

2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C13H16BrN3 It is a derivative of benzonitrile, featuring a bromine atom and a piperazine ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and binding interactions, making it valuable for various applications.

Properties

CAS No.

648423-69-2

Molecular Formula

C13H16BrN3

Molecular Weight

294.19 g/mol

IUPAC Name

2-bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile

InChI

InChI=1S/C13H16BrN3/c1-9-8-17(10(2)7-16-9)12-4-3-11(6-15)13(14)5-12/h3-5,9-10,16H,7-8H2,1-2H3/t9-,10+/m1/s1

InChI Key

MAECVOXVODFPQK-ZJUUUORDSA-N

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C2=CC(=C(C=C2)C#N)Br)C

Canonical SMILES

CC1CNC(CN1C2=CC(=C(C=C2)C#N)Br)C

Origin of Product

United States

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